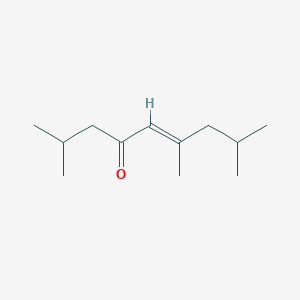

2,6,8-Trimethyl-non-5-en-4-one

説明

Contextualization of Branched Unsaturated Ketones in Contemporary Organic Chemistry

Branched unsaturated ketones are a class of organic compounds characterized by a ketone functional group and a carbon-carbon double bond within a branched carbon skeleton. wikipedia.orgebsco.com These structural features make them highly versatile building blocks in organic synthesis. researchgate.net The carbonyl group is polar, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org Furthermore, the hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) are more acidic than those in simple alkanes, which allows for a variety of reactions at these positions. wikipedia.orgebsco.com

The presence of a double bond in conjugation with the carbonyl group (α,β-unsaturated ketones) or at other positions (e.g., β,γ-unsaturated ketones) introduces additional reactivity. nih.govcopernicus.org This allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrances. researchgate.netcopernicus.orgresearchgate.net For instance, they are precursors in the production of other valuable compounds like methyl isobutyl ketone, which is used extensively as a solvent. copernicus.org Their utility is further expanded by their role in the fragrance and food industries. copernicus.org

Significance of 2,6,8-Trimethyl-non-5-en-4-one as a Representative Compound

This compound serves as a notable example within the family of branched unsaturated ketones. Its molecular structure consists of a nine-carbon chain with methyl groups at positions 2, 6, and 8, a ketone at position 4, and a double bond at position 5. nih.gov This compound is utilized in the preparation of other α,β- and β,γ-unsaturated ketones. lookchem.compharmaffiliates.com

The synthesis of related structures, such as vetivone and its isomers, which are valuable in the fragrance industry, highlights the importance of ketones with similar structural motifs. researchgate.netgoogle.comrsc.orgrsc.org The synthesis of these complex spirocyclic compounds often involves intricate reaction pathways where ketones are key intermediates. researchgate.net

Isomeric Considerations: Exploration of (E)- and (Z)-Stereoisomers in Research

The double bond at the 5-position of this compound gives rise to two geometric isomers: (E)-2,6,8-trimethyl-non-5-en-4-one and (Z)-2,6,8-trimethyl-non-5-en-4-one. nih.govguidechem.com These stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of the substituents around the double bond. beilstein-journals.orgresearchgate.net

The distinction between (E) and (Z) isomers is crucial as they can exhibit different physical and chemical properties. Research into the synthesis and characterization of these isomers is essential for understanding their unique reactivity and potential applications. For example, in the synthesis of other complex molecules, the specific stereochemistry of the starting materials can dictate the stereochemical outcome of the final product. nih.gov The synthesis of specific (E) or (Z) isomers of β,γ-unsaturated ketones has been a subject of significant research, underscoring the importance of stereocontrol in organic synthesis. nih.gov

Below is a table summarizing the properties of the (E) and (Z) isomers of this compound.

| Property | (E)-2,6,8-Trimethyl-non-5-en-4-one | (Z)-2,6,8-Trimethyl-non-5-en-4-one |

| IUPAC Name | (E)-2,6,8-trimethylnon-5-en-4-one nih.gov | (Z)-2,6,8-trimethylnon-5-en-4-one guidechem.com |

| Molecular Formula | C₁₂H₂₂O nih.gov | C₁₂H₂₂O lookchem.com |

| Molecular Weight | 182.30 g/mol nih.gov | 182.307 g/mol guidechem.com |

| CAS Number | 61285-69-6 chemsrc.com | 61301-31-3 lookchem.com |

| Predicted Boiling Point | Not specified | 249.5±9.0 °C lookchem.com |

| Predicted Density | Not specified | 0.836±0.06 g/cm³ lookchem.com |

Structure

3D Structure

特性

IUPAC Name |

(E)-2,6,8-trimethylnon-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDBBNKHEUWCGE-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(=O)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C(=C/C(=O)CC(C)C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,6,8 Trimethyl Non 5 En 4 One

Established Synthetic Routes to Unsaturated Aliphatic Ketones

The synthesis of unsaturated aliphatic ketones is a fundamental pursuit in organic chemistry, providing key intermediates for a variety of more complex molecules. lookchem.com Traditional methods often rely on the transformation of readily available precursors through robust and well-understood reaction mechanisms.

Transformation from Saturated Hydroxyketone Intermediates, e.g., 6-Hydroxy-2,6,8-trimethylnonan-4-one

A primary and direct route to 2,6,8-trimethyl-non-5-en-4-one involves the dehydration of a saturated hydroxyketone precursor. Specifically, 6-Hydroxy-2,6,8-trimethylnonan-4-one serves as a key intermediate in this synthesis. chemicalbook.com This process typically involves the elimination of a water molecule from the hydroxyketone to introduce the carbon-carbon double bond, yielding the target unsaturated ketone. This transformation is a classic example of creating unsaturation from a saturated alcohol functional group. The precursor, 6-Hydroxy-2,6,8-trimethylnonan-4-one, is itself a recognized chemical intermediate used specifically for this purpose. chemicalbook.comguidechem.com

Derivatization and Utility in α,β- and β,γ-Unsaturated Ketone Preparation

Unsaturated ketones, including α,β- and β,γ-isomers, are highly versatile building blocks in organic synthesis. Their utility stems from the presence of two reactive sites: the carbonyl group and the carbon-carbon double bond. researchgate.net The (Z)-isomer of this compound is noted for its role as a key intermediate in the preparation of other α,β- and β,γ-unsaturated ketones. lookchem.com

The conjugated system of α,β-unsaturated ketones makes them excellent Michael acceptors, susceptible to nucleophilic attack at the β-carbon. In contrast, β,γ-unsaturated ketones can undergo isomerization to their more thermodynamically stable α,β-conjugated counterparts. nih.gov The reactivity of these ketones allows for a wide range of chemical transformations, making them valuable in the synthesis of pharmaceuticals, agrochemicals, and fragrances. lookchem.comresearchgate.net Their derivatization can lead to the formation of various heterocyclic compounds, such as pyrazoles, through reactions with reagents like hydrazine. researchgate.net

Advanced Catalytic Approaches in Nonenone Synthesis

Modern synthetic chemistry has increasingly turned to advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of nonenones and related unsaturated ketones has benefited significantly from these innovations, particularly through the use of transition metal catalysts.

Palladium-Catalyzed Intermolecular Oxidative Coupling of Alkynamides and Alkenes for Acyclic α,β-Unsaturated Ketones

A sophisticated method for generating acyclic α,β-unsaturated ketones involves the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes. nih.govacs.org This reaction proceeds under very mild conditions and demonstrates high stereo- and regioselectivity, typically favoring the formation of E-isomers. acs.org The process is believed to proceed through a cyclic oxypalladation intermediate, where the amide functional group plays a crucial role in mediating the alkyne's reactivity. nih.gov An oxygen isotope labeling experiment supports the hypothesis that a water molecule is involved in the formation of the ketone functionality. acs.org This method represents an efficient way to access acyclic α,β-unsaturated ketones from simple precursors. nih.gov

| Entry | Alkynamide Substrate | Isolated Yield (%) |

|---|---|---|

| 1 | N-benzyl-N-methylpropynamide | - |

| 2 | N-benzyl-N-methylbut-3-ynamide | <5 |

| 3 | N-benzyl-N-methylpent-4-ynamide | 53 |

| 4 | N-benzyl-N-methylhex-5-ynamide | 41 |

| 5 | N-benzyl-N-methylhept-6-ynamide | <5 |

Reactions were conducted at room temperature with 1.5 equivalents of styrene and 1.0 equivalent of Na2PdCl4 in a MeCN-H2O mixture. The alkynamide was added dropwise over 5 hours.

Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion in Related Enynyl Ester Systems

Gold catalysis offers powerful tools for complex molecular transformations. One such example is the sequential gold-catalyzed cycloisomerization and oxidative nitrogen insertion of 1,3-enynyl esters to produce masked 2-pyridones. acs.orgacs.org While not a direct synthesis of a nonenone, this process illustrates the advanced catalytic strategies applicable to unsaturated systems. The proposed mechanism begins with a gold-catalyzed 3,3-sigmatropic rearrangement followed by a Nazarov-type cyclization to form a cyclopentadienyl (B1206354) ester intermediate. acs.org This intermediate is then trapped in an oxidative nitrogen insertion step mediated by an oxidant like phenyliodonium (B1259483) diacetate (PIDA). acs.orgacs.org This one-pot, two-step cascade reaction demonstrates the ability of gold catalysts to orchestrate complex bond formations with high efficiency. nih.gov

Stereoselective Synthesis of (E)- and (Z)-2,6,8-Trimethyl-non-5-en-4-one

Controlling the geometry of the double bond is a critical challenge in the synthesis of unsaturated compounds like this compound. The development of stereoselective methods allows for the specific preparation of either the (E)- or (Z)-isomer, which can have different properties and applications.

Copper-catalyzed enantiodivergent synthesis provides a modern solution for accessing either (Z)- or (E)-β,γ-unsaturated ketones. nih.gov In this approach, the stereochemical outcome is controlled by the nature of a silyl (B83357) group on a 1,3-butadienyl silane (B1218182) substrate. For instance, reactions with a phenyldimethylsilyl-substituted diene can yield (Z)-β,γ-unsaturated ketones with high Z-selectivity, while using a triisopropylsilyl-substituted diene under similar conditions can produce the corresponding (E)-isomer with high E-selectivity. nih.gov This silane-controlled strategy offers a powerful handle for directing the stereoselectivity of the reaction.

Another established method for creating specific alkene geometries is the Horner-Wadsworth-Emmons (HWE) reaction. By modifying the phosphonate (B1237965) reagent and reaction conditions, it is possible to favor the formation of either the E or Z alkene. For example, the use of specific phosphonates, such as methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate, in conjunction with certain reagents has been shown to produce tetrasubstituted (Z)-alkenes with high selectivity from aryl alkyl ketones. researchgate.net Such strategies could be adapted for the stereoselective synthesis of this compound by reacting an appropriate phosphonate with a suitable ketone fragment.

Chemical Reactivity and Mechanistic Investigations of 2,6,8 Trimethyl Non 5 En 4 One

Cycloaddition Reactions Involving Nonenone Frameworks

Nitroso-Diels-Alder Reactions and Stereochemical Control

The Nitroso-Diels-Alder reaction is a powerful tool in organic synthesis for the formation of nitrogen- and oxygen-containing heterocyclic compounds. This [4+2] cycloaddition involves a nitroso compound as the dienophile and a diene. In the context of α,β-unsaturated ketones, the conjugated enone system can potentially act as the diene component. However, the reactivity in such reactions is highly dependent on the electronic and steric properties of the substrates.

For an acyclic enone like 2,6,8-trimethyl-non-5-en-4-one, the participation in a Nitroso-Diels-Alder reaction is expected to be influenced by several factors. The regioselectivity of the addition is a key consideration. Generally, the regiochemical outcome is governed by a combination of steric and electronic effects at the termini of the diene system. nih.gov In the case of this compound, the presence of bulky alkyl groups at the C2, C6, and C8 positions would likely introduce significant steric hindrance, potentially impeding the approach of the nitroso dienophile.

Furthermore, the stereochemical control of the reaction would be a critical aspect to consider. The formation of new stereocenters during the cycloaddition necessitates an analysis of the facial selectivity of the approach of the dienophile to the diene. The inherent chirality and conformational preferences of the starting enone could influence the diastereoselectivity of the reaction. While catalytic asymmetric variants of the Nitroso-Diels-Alder reaction have been developed for acyclic dienes, achieving high levels of stereocontrol with a sterically demanding and conformationally flexible substrate like this compound would present a significant synthetic challenge. nih.gov

Table 1: General Factors Influencing Nitroso-Diels-Alder Reactions with Acyclic Enones

| Factor | Influence on Reactivity and Selectivity |

| Steric Hindrance | Increased steric bulk on the enone can decrease the reaction rate and influence regioselectivity. nih.gov |

| Electronic Effects | Electron-donating or -withdrawing groups on the enone can alter its reactivity and regioselectivity. |

| Diene Conformation | The ability of the acyclic enone to adopt the required s-cis conformation for the cycloaddition is crucial. |

| Catalyst/Promoter | Lewis acids or organocatalysts can be employed to enhance reactivity and control stereoselectivity. nih.gov |

It is important to note that without specific experimental data for this compound, these considerations remain predictive.

Radical-Mediated Transformations

Radical reactions offer a complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The α,β-unsaturated ketone moiety in this compound presents several potential sites for radical attack.

Intermolecular radical additions to α,β-unsaturated ketones are well-established processes. Typically, nucleophilic carbon-centered radicals add to the β-position of the enone in a conjugate fashion (1,4-addition). nih.gov This regioselectivity is favored due to the formation of a more stable α-carbonyl radical intermediate. In the case of this compound, the addition of an alkyl radical would be expected to occur at the C5 position. The stereochemical outcome of such an addition would depend on the nature of the radical and the reaction conditions.

Intramolecular radical transformations are also a plausible reaction pathway. If a radical can be generated elsewhere in the molecule, intramolecular addition to the enone system could lead to the formation of cyclic structures. For instance, a radical generated at a suitable position on one of the alkyl side chains could potentially cyclize onto the double bond or the carbonyl group. While intramolecular radical addition to a carbonyl group is possible, it is often a reversible process. libretexts.orgacs.org The position of the equilibrium depends on the stability of the resulting cyclic alkoxy radical. The formation of five- and six-membered rings is generally favored. libretexts.org The steric hindrance around the carbonyl group in this compound might disfavor direct addition to the carbonyl carbon.

Table 2: Potential Radical-Mediated Transformations of α,β-Unsaturated Ketones

| Transformation Type | Expected Outcome with this compound | Key Considerations |

| Intermolecular Radical Addition | 1,4-addition of a radical to the C5 position. | Regioselectivity is generally high for β-addition. nih.gov |

| Intramolecular Radical Cyclization | Formation of carbocyclic or heterocyclic rings depending on the site of radical generation. | Reversibility of addition to the carbonyl group. libretexts.org |

Computational Chemistry and Theoretical Studies on 2,6,8 Trimethyl Non 5 En 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like 2,6,8-trimethyl-non-5-en-4-one. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry.

The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the enone system and the preferred conformations of the alkyl side chains. From the optimized geometry, a wealth of electronic structure data can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying the carbonyl oxygen as a site of negative potential and the β-carbon of the enone as a likely site for nucleophilic attack.

Table 1: Illustrative Calculated Geometrical and Electronic Parameters for an α,β-Unsaturated Ketone * Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations. It does not represent actual calculated values for this compound.

| Parameter | Calculated Value |

|---|---|

| C=C Bond Length (Å) | 1.345 |

| C=O Bond Length (Å) | 1.230 |

| C-C-C Bond Angle (°) in enone | 121.5 |

| HOMO Energy (eV) | -6.50 |

| LUMO Energy (eV) | -1.80 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 3.20 |

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is a key tool for understanding the step-by-step pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

The reactions of α,β-unsaturated ketones are frequently catalyzed by acids, bases, or transition metals. Computational methods can be used to model these catalyzed processes, such as hydrogenation, Michael additions, or cycloadditions. rsc.orgacs.orgrsc.org By calculating the potential energy surface for a proposed reaction mechanism, stationary points corresponding to reactants, intermediates, transition states, and products can be identified.

Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. For a reaction involving this compound, computational analysis could, for example, elucidate the transition state structure for the addition of a nucleophile to the β-carbon, a characteristic reaction of enones. nih.govmdpi.com This would involve locating the saddle point on the potential energy surface connecting the reactants and the intermediate adduct. Analysis of the transition state's geometry and vibrational frequencies would confirm its nature and provide a deeper understanding of the factors controlling the reaction's feasibility and selectivity.

As a volatile organic compound (VOC), this compound can be expected to undergo oxidation in the atmosphere, primarily initiated by hydroxyl (OH) radicals. copernicus.orgdtic.milcopernicus.org Computational chemistry can model the intricate mechanisms of these atmospheric reactions. rsc.org The initial step would likely involve the addition of an OH radical to the C=C double bond or abstraction of a hydrogen atom from one of the alkyl groups.

By calculating the reaction enthalpies (ΔH) and activation energies (Ea) for these competing pathways, the most favorable initial reaction can be determined. Subsequent reactions of the resulting radical intermediates with atmospheric oxygen (O2) and other species can also be modeled to build a comprehensive degradation mechanism. This profiling provides valuable data on the reaction kinetics and the formation of secondary pollutants.

Table 2: Example Thermochemical Data for a Hypothesized Atmospheric Oxidation Pathway * Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.

| Reaction Step | ΔH (kcal/mol) | Ea (kcal/mol) |

|---|---|---|

| OH addition to α-carbon | -25.0 | 2.5 |

| OH addition to β-carbon | -30.5 | 1.8 |

| H-abstraction from methyl group | -15.0 | 4.0 |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and help interpret various types of molecular spectra. For this compound, this would be particularly useful for assigning peaks in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict vibrational frequencies, which correspond to the absorption bands in an IR spectrum. nih.govresearchgate.net By analyzing the atomic motions associated with each calculated frequency, specific bands can be confidently assigned to functional groups, such as the C=O and C=C stretching vibrations of the enone moiety.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. researchgate.net These predicted shifts, when compared to experimental data, can confirm the structure of the molecule and aid in the assignment of signals to specific atoms within the molecular structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for an Enone * Note: The data presented is hypothetical and intended to demonstrate the application of computational spectroscopy. It is not specific to this compound.

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR C=O Stretch (cm⁻¹) | 1685 | 1670 |

| IR C=C Stretch (cm⁻¹) | 1620 | 1615 |

| ¹³C NMR (C=O) (ppm) | 198.5 | 197.2 |

| ¹H NMR (vinyl H) (ppm) | 6.85 | 6.78 |

Structure-Reactivity Relationships and Design Principles

By systematically modifying the structure of this compound in silico and calculating relevant properties, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For instance, the effect of substituting different alkyl groups on the reactivity of the enone system could be investigated. nih.govacs.orgnih.gov

Computational studies can quantify how changes in steric and electronic factors influence properties such as the LUMO energy (related to susceptibility to nucleophilic attack) or the rate of a particular reaction. qsardb.orgresearchmap.jp This information can be used to design new molecules with tailored reactivity. For example, if the goal were to enhance the molecule's susceptibility to Michael addition, calculations could guide the placement of electron-withdrawing groups to lower the LUMO energy and increase the electrophilicity of the β-carbon. These theoretical insights provide a rational basis for the design of new compounds with desired chemical properties.

Environmental Fate and Atmospheric Chemistry of 2,6,8 Trimethyl Non 5 En 4 One

Atmospheric Removal Processes Initiated by Oxidants

Once released into the troposphere, 2,6,8-trimethyl-non-5-en-4-one is primarily removed through reactions with photochemically generated oxidants. The dominant removal pathways during the daytime are reactions with the hydroxyl radical (OH) and direct photolysis, while at night, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) can become significant.

The gas-phase reaction with the hydroxyl (OH) radical is the principal daytime degradation pathway for most volatile organic compounds (VOCs), including unsaturated ketones. For this compound, the reaction can proceed via two main mechanisms: OH radical addition to the carbon-carbon double bond and hydrogen atom abstraction from the C-H bonds of the alkyl groups.

Due to the high reactivity of the double bond, the addition of the OH radical is the overwhelmingly dominant pathway. copernicus.orgcopernicus.org This reaction is very rapid, leading to the formation of a β-hydroxyalkyl radical. This radical then quickly reacts with molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical (RO₂).

While specific kinetic data for this compound is not available, the rate constants for structurally similar unsaturated ketones provide a reliable estimate of its reactivity. Studies on smaller α,β-unsaturated ketones show that the rate coefficients for their reaction with OH radicals are typically in the range of (6-9) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature. copernicus.orgcopernicus.orgjove.com The substitution pattern around the double bond in this compound suggests its reactivity will be high.

Table 1: Estimated and Analogue Rate Constants for the Reaction of this compound with OH Radicals at 298 K

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 5-hexen-2-one | (4.72 ± 0.12) × 10⁻¹¹ | jove.com |

| 4-hexen-3-one | (8.45 ± 0.13) × 10⁻¹¹ | jove.com |

| 3-methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

| This compound (Estimated) | ~8.0 × 10⁻¹¹ | Based on analogues |

Carbonyl compounds can absorb ultraviolet radiation present in the troposphere (λ > 290 nm), leading to their photolysis. copernicus.org The atmospheric importance of this process depends on the compound's absorption cross-section and the quantum yield for dissociation. For α,β-unsaturated ketones, absorption of near-UV radiation can lead to tautomerization to a more reactive enol form or other ground state reactions. copernicus.org

Chlorine Atoms (Cl): In marine or coastal areas, and in regions impacted by industrial emissions, chlorine atoms can be an important oxidant. Reactions of unsaturated ketones with Cl atoms are extremely fast, with rate constants typically an order of magnitude higher than those for OH radicals. copernicus.org For this compound, the reaction with Cl atoms would proceed rapidly via addition to the double bond.

Ozone (O₃): The reaction with ozone, known as ozonolysis, is a significant removal pathway for compounds containing C=C double bonds, particularly during the night when OH radical concentrations are low. rsc.orgrsc.org The reaction involves ozone attacking the double bond to form a primary ozonide, which quickly decomposes into a carbonyl compound and a Criegee intermediate. wikipedia.orgorganic-chemistry.orgmsu.edu The rate of this reaction is highly dependent on the degree of substitution around the double bond. For a tetrasubstituted alkene like this compound, the reaction with ozone is expected to be relatively fast. Rate constants for similar α,β-unsaturated ketones range from approximately 1 x 10⁻¹⁷ to 8 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.net

Formation of Secondary Organic Aerosols (SOA) Precursors from Unsaturated Carbonyls

The atmospheric oxidation of this compound leads to the formation of products that are generally less volatile and more oxygenated than the parent compound. These first-generation products can undergo further reactions, leading to compounds with sufficiently low vapor pressure to partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). researchgate.netcopernicus.orgnih.gov

Unsaturated carbonyls are recognized as effective SOA precursors. researchgate.net The oxidation products, such as dicarbonyls, hydroxy ketones, and organic acids, can increase the mass of existing aerosol particles. researchgate.net Furthermore, acid-catalyzed reactions within existing acidic aerosol particles can enhance the uptake and subsequent oligomerization of these water-soluble oxidation products, significantly increasing SOA yields. researchgate.netresearchgate.net

Atmospheric Lifetimes and Implications for Regional and Global Air Quality

The atmospheric lifetime of a VOC is the average time it spends in the atmosphere before being removed. It is determined by the rates of its primary degradation processes. The lifetime (τ) with respect to a specific oxidant is calculated as τ = 1 / (k[X]), where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant.

Based on the estimated rate constants and typical global average oxidant concentrations, the atmospheric lifetime of this compound can be calculated.

[OH] ≈ 1 x 10⁶ molecules cm⁻³

[O₃] ≈ 7 x 10¹¹ molecules cm⁻³ (approx. 30 ppb)

[Cl] ≈ 1 x 10⁴ molecules cm⁻³ (in polluted marine environments)

Table 2: Calculated Atmospheric Lifetimes for this compound

| Removal Process | Estimated Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecules cm⁻³) | Calculated Lifetime (τ) |

|---|---|---|---|

| Reaction with OH | 8.0 × 10⁻¹¹ | 1.0 × 10⁶ | ~3.5 hours |

| Reaction with O₃ | ~6.0 × 10⁻¹⁷ | 7.0 × 10¹¹ | ~6.6 hours |

| Reaction with Cl | ~3.0 × 10⁻¹⁰ | 1.0 × 10⁴ | ~9.3 hours |

Characterization of Environmental Transformation Products and Degradation Pathways

The degradation of this compound results in a variety of smaller, oxygenated transformation products. The specific products formed depend on the degradation pathway.

OH-Initiated Degradation Pathway: The addition of the OH radical to the C5 position of the double bond is followed by the addition of O₂ to the C6 position, forming a peroxy radical. In the presence of nitric oxide (NO), this peroxy radical is converted to an alkoxy radical. This highly reactive alkoxy radical will then likely undergo C-C bond scission (β-scission). The primary expected products from this pathway would be:

Acetone (from cleavage of the C6-C7 bond)

4-methyl-2-pentanone (also known as methyl isobutyl ketone)

Other multifunctional carbonyls and hydroxy ketones.

Ozonolysis Degradation Pathway: The reaction with ozone cleaves the C5=C6 double bond. Following the Criegee mechanism, this cleavage initially forms two primary fragments: a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.orgbyjus.com For this compound, this would yield:

2-methyl-3-hexanone

A Criegee intermediate, (CH₃)₂CHCH₂C(=O)OO The Criegee intermediate is unstable and will decompose or react further to form smaller, stable products such as smaller aldehydes, ketones, or carboxylic acids. The stable carbonyl product formed directly from the cleavage is 2-methyl-3-hexanone.

These transformation products are generally more water-soluble and have lower volatility than the parent compound, facilitating their role as SOA precursors and their eventual removal from the atmosphere through wet and dry deposition. researchgate.net

Biodegradation and Biotransformation of 2,6,8 Trimethyl Non 5 En 4 One

Microbial Degradation Pathways for Branched-Chain Aliphatic Ketones

The microbial breakdown of aliphatic ketones, particularly those with complex branching like 2,6,8-Trimethyl-non-5-en-4-one, is not typically initiated by a single, universal pathway. Instead, microorganisms employ several strategies, often involving initial activation followed by stepwise catabolism. The degradation of long-chain and branched alkanes often serves as a model for understanding the fate of their corresponding ketones. nih.gov

One primary aerobic pathway involves the terminal or sub-terminal oxidation of the aliphatic chain. researchgate.netnih.gov For long-chain methyl ketones, a common mechanism is sub-terminal oxidation, potentially catalyzed by a monooxygenase, which introduces an oxygen atom adjacent to the carbonyl group. researchgate.net This is often followed by a Baeyer-Villiger oxidation, a reaction catalyzed by ketone monooxygenases (BVMOs). This enzymatic reaction inserts an oxygen atom next to the carbonyl carbon, converting the ketone into an ester. uni-greifswald.deresearchgate.net Subsequent hydrolysis of the ester by esterases yields an alcohol and a carboxylic acid, which can then be channeled into central metabolic pathways like beta-oxidation. uni-greifswald.de

For simpler ketones like acetone, anaerobic degradation can occur via carboxylation, where CO2 is added to the molecule to form acetoacetate, which is then activated to a thioester and degraded through thiolysis. karger.comasm.org While this is well-documented for small ketones, its relevance to larger, branched structures like this compound is less clear. The degradation of branched alkanes, which are structurally related, can proceed through the production of various ketone intermediates, suggesting that multiple oxidative steps are likely involved. uni-greifswald.de

Plausible Degradation Sequence for this compound:

Initial Oxidation: A monooxygenase may hydroxylate the molecule at a position remote from the existing carbonyl group.

Baeyer-Villiger Oxidation: A ketone monooxygenase could attack the existing ketone, forming an ester.

Hydrolysis: An esterase cleaves the ester bond, producing smaller, more readily metabolizable branched-chain acids and alcohols.

Beta-Oxidation: The resulting fatty acids and alcohols are further broken down via beta-oxidation or other central metabolic pathways.

Identification of Microbial Strains and Consortia Capable of Biotransformation

A diverse range of microorganisms has been identified with the ability to degrade hydrocarbons and ketones. While specific strains capable of metabolizing this compound are not extensively documented, studies on analogous compounds provide insight into the likely microbial players. Bacteria are particularly adept at degrading aliphatic hydrocarbons. researchgate.net

Genera such as Pseudomonas, Mycobacterium, and Rhodococcus are frequently cited for their efficiency in degrading branched-chain hydrocarbons and ketones. uni-greifswald.denih.gov For example, Pseudomonas sp. KT-3 has been isolated for its ability to effectively degrade methyl ethyl ketone (MEK) and can also metabolize a variety of other ketone solvents, including methyl isobutyl ketone (MIBK) and methyl propyl ketone (MPK). nih.govresearchgate.net Strains of Mycobacterium neoaurum and Rhodococcus ruber have demonstrated the ability to degrade the highly branched alkane pristane (B154290), a process that involves ketone intermediates. uni-greifswald.de

In addition to single strains, microbial consortia, often sourced from contaminated soils or industrial sludge, can exhibit enhanced degradation capabilities due to synergistic metabolic activities. ethz.ch The gut microbe Parabacteroides merdae is known to catabolize branched-chain amino acids, producing metabolites like isovalerate and isobutyrate, which are structurally similar to potential breakdown products of branched ketones. nih.gov

| Microorganism | Substrate(s) Degraded | Reference |

|---|---|---|

| Pseudomonas sp. KT-3 | Methyl ethyl ketone (MEK), Diethyl ketone (DK), Methyl isobutyl ketone (MIBK) | nih.gov |

| Mycobacterium neoaurum | Pristane (branched alkane) | uni-greifswald.de |

| Rhodococcus ruber | Pristane (branched alkane) | uni-greifswald.de |

| "Aromatoleum aromaticum" | Acetone, Butanone | asm.org |

| Marine Microalgae | Aliphatic and aromatic ketones (e.g., carvone, menthone) | nih.gov |

Enzymatic Mechanisms Involved in Ketone Catabolism (e.g., Oxygenases, Hydrolases)

The catabolism of ketones is orchestrated by a specific suite of enzymes. The initial and often rate-limiting step in the aerobic degradation of complex aliphatic compounds is catalyzed by oxygenases. nih.gov

Oxygenases : These enzymes are crucial for introducing oxygen atoms into the substrate, thereby increasing its reactivity and facilitating subsequent breakdown.

Monooxygenases : These enzymes, including cytochrome P450-dependent types, insert a single oxygen atom. nih.gov In the context of branched-chain ketones, they can hydroxylate the aliphatic chain or perform Baeyer-Villiger oxidation. uni-greifswald.de Cyclohexanone monooxygenase (CHMO) is a well-studied example of a Baeyer-Villiger monooxygenase that converts cyclic ketones to esters (lactones). researchgate.net

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate. nih.gov

Carboxylases : In anaerobic pathways for simple ketones like acetone, ATP-dependent carboxylases catalyze the addition of a carboxyl group, a key activation step. karger.comasm.org

Hydrolases : This class of enzymes cleaves chemical bonds by adding water.

Esterases : Following Baeyer-Villiger oxidation, esterases are essential for hydrolyzing the resulting ester intermediate into an alcohol and a carboxylic acid, which are more amenable to central metabolism. uni-greifswald.de

Dehydrogenases : These enzymes catalyze the oxidation of substrates by transferring hydrogen to an acceptor. Alcohol dehydrogenases, for example, can convert alcohol intermediates into aldehydes or ketones, which can then be further oxidized to carboxylic acids. researchgate.net

Factors Influencing Biodegradation Efficiency in Environmental Matrices

The efficiency of microbial degradation of compounds like this compound in natural environments such as soil and water is not constant. It is governed by a complex interplay of physical, chemical, and biological factors that can either enhance or inhibit the process. microbenotes.comelgalabwater.comijpab.com

Environmental Factors:

Temperature and pH : Microbial enzymes have optimal temperature and pH ranges for activity. For most relevant bacteria, this is typically between 6.5 and 8.5. microbenotes.com Deviations from these optima can significantly slow down metabolic rates.

Oxygen Availability : Aerobic degradation pathways, which are common for hydrocarbons and ketones, are dependent on the presence of oxygen as a terminal electron acceptor. fao.org In anaerobic or anoxic environments, degradation rates are often much slower and proceed via different pathways.

Moisture Content : Water is essential for microbial activity and for serving as a transport medium for substrates and nutrients. microbenotes.com

Soil Characteristics : The type of soil, its organic matter content, and porosity affect the adsorption and bioavailability of chemical compounds. microbenotes.comijpab.com Strong adsorption to soil particles can reduce the availability of the compound to microorganisms, thereby lowering the degradation rate. microbenotes.com

Biological and Chemical Factors:

Nutrient Availability : Microorganisms require essential nutrients like nitrogen, phosphorus, and potassium for growth and metabolism. ijpab.com In environments where the target compound (a carbon source) is abundant, the lack of these other nutrients can become a limiting factor. ijpab.com

Substrate Bioavailability and Concentration : The physical state and water solubility of the ketone influence its availability to microbes. High concentrations of a compound can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. microbenotes.comelgalabwater.com

Microbial Population : The presence, abundance, and adaptation of microorganisms with the required catabolic capabilities are fundamental to biodegradation. fao.org Environments with a history of exposure to similar compounds often harbor adapted microbial communities that can degrade them more efficiently.

| Factor Category | Specific Factor | Influence on Biodegradation | Reference |

|---|---|---|---|

| Environmental | Temperature/pH | Affects enzyme activity and microbial growth rates. | microbenotes.com |

| Oxygen | Required for aerobic degradation pathways, which are often faster. | fao.org | |

| Moisture | Essential for microbial life and substrate transport. | microbenotes.com | |

| Soil Matrix | Influences bioavailability through adsorption. | microbenotes.comijpab.com | |

| Biological/Chemical | Nutrients (N, P, K) | Essential for microbial growth; can be rate-limiting. | ijpab.com |

| Bioavailability | Determines the accessibility of the compound to microbes. | microbenotes.com | |

| Microbial Community | Presence of adapted microorganisms with specific enzymes is crucial. | fao.org |

Isolation and Characterization of Biologically Produced Metabolites

Identifying the intermediate compounds, or metabolites, produced during biodegradation is key to fully elucidating the degradation pathway. For complex branched-chain ketones, this involves isolating and characterizing a series of smaller molecules. The characterization of metabolites from the degradation of branched-chain amino acids by gut microbiota has identified compounds such as isovalerate, 2-methylbutyrate, and isobutyrate. nih.gov These short-chain fatty acids are structurally analogous to the expected products from the breakdown of a molecule like this compound.

Based on the proposed Baeyer-Villiger oxidation pathway for branched ketones, the primary metabolites would be esters, which are subsequently hydrolyzed. uni-greifswald.de For example, the degradation of pristane (2,6,10,14-tetramethylpentadecane) via sub-terminal oxidation leads to ketone intermediates, and further breakdown yields metabolites like 3,7,11-trimethyldodecanoic acid and 2-methylpropanoic acid. uni-greifswald.de

Applying this logic to this compound, one could predict the formation of various branched-chain carboxylic acids and alcohols following enzymatic cleavage. The specific identity of these metabolites would depend on which side of the carbonyl group the oxygen atom is inserted during the Baeyer-Villiger reaction. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for separating and identifying these transient metabolic products from culture media. nih.gov

Predicted Metabolites from this compound Degradation:

Branched-chain esters (transient intermediates)

Branched-chain alcohols (e.g., 2,4-dimethyl-pentan-1-ol)

Branched-chain carboxylic acids (e.g., 4-methyl-hex-2-enoic acid)

Smaller volatile fatty acids (e.g., isovaleric acid, isobutyric acid)

The complete mineralization of the compound would ultimately result in the production of carbon dioxide, water, and microbial biomass. microbenotes.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to isolating 2,6,8-Trimethyl-non-5-en-4-one from other volatile or non-volatile compounds, enabling its accurate identification and measurement. The choice of technique depends on the compound's volatility and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ketones

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. nih.gov Its high sensitivity and specificity make it ideal for identifying and quantifying ketones in various samples, from environmental to biological. nih.govnih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. nih.gov

The methodology is particularly effective for profiling volatile compounds in complex mixtures, such as those found in food aromas or exhaled breath. nih.govmdpi.com For ketones, headspace GC-MS is often employed, where the volatile compounds in the space above the sample are collected and injected into the GC system. oup.com This minimizes matrix interference and concentrates the analytes. Derivatization, for instance with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBOA), can be used to improve the volatility and detection sensitivity of carbonyl compounds. researchgate.net The mass spectrum of the parent compound and its fragments provides a unique fingerprint for positive identification.

Table 1: Typical GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms) | Separates compounds based on volatility and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injection Mode | Split/Splitless or Headspace | Introduces the sample into the GC system. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) | Fragments the analyte molecules for mass analysis. |

| Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) Coupled with UV-Vis and Diode-Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. For ketones like this compound, which is an α,β-unsaturated ketone, direct detection using Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD) is possible due to the presence of the chromophoric carbonyl group conjugated with a carbon-carbon double bond.

However, to enhance sensitivity and selectivity, especially in complex matrices, a pre-column derivatization step is often employed. researchgate.net A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.netauroraprosci.com These derivatives exhibit strong absorption in the UV-Vis region (typically around 360-365 nm), allowing for highly sensitive detection. nih.govresearchgate.netauroraprosci.com The separation is typically achieved using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and organic solvents like acetonitrile (B52724) and/or methanol. nih.govresearchgate.net

Table 2: Example HPLC-DAD Conditions for Ketone (as DNPH derivative) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV-Vis or DAD | researchgate.net |

| Wavelength | 365 nm | researchgate.netnih.gov |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (2,4-DNPH) | nih.govresearchgate.net |

For the related saturated compound, 2,6,8-Trimethyl-4-nonanone, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.comsielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in highly complex biological matrices such as plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. nih.govdoaj.org This technique combines the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. regionh.dk

Sample preparation often involves protein precipitation to remove larger molecules, followed by analysis. nih.gov The compound is separated on an LC column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule of the analyte is selected and fragmented. The resulting product ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix effects, allowing for accurate quantification even at very low concentrations. researchgate.net While derivatization can be used, modern LC-MS/MS methods are often sensitive enough to measure underivatized ketones directly. nih.govdoaj.orgresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: Vibrational Analysis of Carbonyl and Alkene Functional Groups

Infrared (IR) spectroscopy provides critical information about the functional groups present in a molecule. For this compound, the key functional groups are the carbonyl (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene.

The position of the C=O stretching vibration is particularly diagnostic. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comorgchemboulder.com However, conjugation with a C=C double bond, as in an α,β-unsaturated ketone, delocalizes the pi electrons and lowers the energy of the C=O bond, shifting the absorption to a lower wavenumber, generally in the range of 1685-1665 cm⁻¹. orgchemboulder.comorgchemboulder.comudel.edu Therefore, this compound is expected to show a strong C=O absorption band in this region.

Additionally, the C=C stretching vibration of the alkene group is expected to appear in the region of 1680-1640 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. orgchemboulder.com Analysis of the gas-phase IR spectrum for the saturated analogue, 2,6,8-trimethyl-4-nonanone, confirms the strong carbonyl peak at approximately 1720 cm⁻¹, consistent with a saturated ketone. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (conjugated ketone) | Stretch | 1685 - 1665 | Strong |

| C=C (alkene) | Stretch | 1680 - 1640 | Medium |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Carbon Skeleton and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. msu.edu Through ¹H NMR and ¹³C NMR, the connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons in different environments.

Vinylic Protons: The proton on the double bond (at C5) would appear in the downfield region, typically between 6.0-7.0 ppm.

Allylic Protons: The protons on the carbon adjacent to the double bond (C7) would be shifted downfield compared to simple alkyl protons.

Protons α to Carbonyl: The protons on the methylene (B1212753) group at C3, adjacent to the carbonyl group, would resonate around 2.2-2.5 ppm.

Alkyl Protons: The various methyl and methine protons of the trimethyl groups and the rest of the alkyl chain would appear in the upfield region (approx. 0.8-1.7 ppm).

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon (C4) would be the most downfield signal, typically appearing in the 190-220 ppm range. The alkene carbons (C5 and C6) would resonate between 120-150 ppm, while the remaining aliphatic carbons would appear in the upfield region (10-60 ppm). Spin-spin coupling patterns in the ¹H NMR spectrum would provide further information on the connectivity between adjacent protons. msu.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1, C1' (on C2) | ~0.9 | Doublet | ~22 |

| C2 | ~2.1 | Multiplet | ~25 |

| C3 | ~2.4 | Doublet | ~52 |

| C4 | - | - | >190 |

| C5 | ~6.1 | Triplet | ~125 |

| C6 | - | - | ~155 |

| C7 | ~2.2 | Multiplet | ~30 |

| C8 | ~1.6 | Multiplet | ~28 |

| C9, C9' (on C8) | ~0.9 | Doublet | ~22 |

Mass Spectrometry Techniques: Fragmentation Patterns and Isomer Differentiation

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of ketones is well-understood and typically involves cleavages at the carbon-carbon bonds adjacent (alpha) to the carbonyl group. quizlet.com For this compound, two primary alpha-cleavage pathways are anticipated.

Pathway A: Cleavage between C4 and C5, leading to the formation of an acylium ion.

Pathway B: Cleavage between C3 and C4, also resulting in the formation of a different acylium ion.

The presence of a double bond at the C5-C6 position, classifying it as a β,γ-unsaturated ketone, introduces additional fragmentation pathways, including rearrangements like the McLafferty rearrangement if a transferable gamma-hydrogen is available, though this is less straightforward in this specific structure. The fragmentation pattern provides vital information about the molecule's carbon skeleton.

Isomer Differentiation: Differentiating isomers of this compound, such as the (E) and (Z) geometric isomers or positional isomers (e.g., 2,6,8-Trimethyl-non-6-en-4-one), presents a significant analytical challenge. While standard EI-MS may show subtle differences in the relative abundances of fragment ions, it often falls short of providing unambiguous identification. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are more powerful. In MS/MS, a specific parent ion is selected, fragmented further by collision-induced dissociation, and the resulting daughter ions are analyzed. The fragmentation patterns of isomeric ions can differ significantly, enabling their differentiation. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also essential, as isomers often exhibit different retention times, allowing for their separation prior to MS analysis.

Below is an interactive table detailing the predicted major mass fragments for this compound based on established fragmentation principles for ketones.

| Predicted Fragment (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |

| 167 | [M - CH₃]⁺ | Loss of a methyl group |

| 125 | [C₈H₁₃O]⁺ | α-cleavage: Loss of isobutyl radical |

| 99 | [C₆H₁₁O]⁺ | α-cleavage: Loss of C₆H₁₃ radical |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

UV-Visible (UV-Vis) Spectroscopy: Analysis of Conjugation and Electronic Transitions

UV-Visible spectroscopy is a valuable tool for analyzing molecules containing chromophores—functional groups that absorb light in the UV-Vis range. The this compound molecule contains two such chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

This compound is a β,γ-unsaturated ketone, meaning the C=C and C=O chromophores are not in conjugation; they are separated by a methylene group at the alpha position. This lack of conjugation is a critical feature determining its UV-Vis spectrum. Instead of the shifted, high-intensity bands characteristic of conjugated enones, the spectrum of this compound is expected to show absorptions typical of isolated chromophores.

Two primary electronic transitions are anticipated:

n → π* Transition: This is a low-intensity (low molar absorptivity, ε) absorption associated with the excitation of a non-bonding (n) electron from the oxygen atom to an anti-bonding (π*) orbital of the carbonyl group. For isolated ketones, this typically occurs in the 270–300 nm range.

π → π* Transition: This is a high-intensity (high ε) absorption resulting from the excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the C=C double bond. For isolated alkenes of this type, this transition occurs at shorter wavelengths, typically below 200 nm.

The table below summarizes the expected electronic transitions and their characteristic absorption maxima (λmax).

| Electronic Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| n → π | Carbonyl (C=O) | ~280-290 | Low (~15-30 L·mol⁻¹·cm⁻¹) |

| π → π | Alkene (C=C) | < 200 | High (>1,000 L·mol⁻¹·cm⁻¹) |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

For trace-level analysis, particularly in complex matrices like environmental samples, direct analysis of this compound can be challenging. Derivatization is a chemical modification strategy used to improve a compound's analytical properties, such as its volatility, thermal stability, or detectability. For ketones, derivatization typically targets the carbonyl group.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

One of the most common derivatization methods for carbonyl compounds is the reaction with 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts with the ketone functional group of this compound in an acidic medium to form a highly stable 2,4-dinitrophenylhydrazone derivative.

This derivatization offers several key advantages for analysis:

Enhanced UV Detection: The resulting hydrazone contains a dinitrophenyl group, which is a strong chromophore. This allows for highly sensitive detection using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically at a wavelength around 360 nm.

Increased Specificity: The reaction is specific to carbonyl compounds, reducing interference from other compounds in the sample matrix.

Solid-Phase Extraction: DNPH-coated sorbents can be used for simultaneous air sampling and derivatization, simplifying sample preparation.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Another powerful derivatizing agent for carbonyls is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). fishersci.com It reacts with this compound to form an oxime derivative. fishersci.com

The primary benefits of PFBHA derivatization are geared towards gas chromatography:

Enhanced GC-ECD Detection: The derivative incorporates a pentafluorobenzyl group, which is strongly electrophilic. This makes the derivative extremely sensitive to detection by Gas Chromatography with an Electron Capture Detector (GC-ECD), enabling ultra-trace quantification.

Improved Mass Spectrometry: The high molecular weight of the derivative and the presence of the pentafluorobenzyl group can aid in mass spectrometric identification, often leading to characteristic fragmentation patterns and shifting the molecular ion to a higher, less crowded mass region. fishersci.com

Development of Online and Offline Monitoring Techniques for Environmental Samples

Monitoring this compound in environmental matrices like air and water requires robust sampling and analytical techniques. Both online and offline methods can be developed for this purpose.

Offline Monitoring: This is the more traditional approach, involving discrete steps of sample collection, transportation, preparation, and laboratory analysis.

Air Sampling: Air can be drawn through sorbent tubes packed with materials like Tenax or carbon-based sorbents to trap the compound. The tubes are then taken to a lab for thermal desorption or solvent extraction, followed by GC-MS analysis. Alternatively, air can be bubbled through a solution of a derivatizing agent like DNPH for simultaneous collection and derivatization, followed by HPLC-UV analysis.

Water Sampling: Water samples can be collected in vials, and the compound can be extracted using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before instrumental analysis.

Online Monitoring: These techniques aim for real-time or near-real-time measurements directly in the field, providing high temporal resolution data.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For volatile organic compounds (VOCs) like this compound, PTR-MS is a powerful online technique. It can provide real-time concentration measurements in the air without the need for sample preparation or chromatographic separation. The compound is ionized via a soft chemical ionization process, and the resulting parent ion is detected, allowing for rapid quantification.

Membrane Introduction Mass Spectrometry (MIMS): For water monitoring, MIMS can be employed. A semi-permeable membrane separates the water sample from the high vacuum of a mass spectrometer. Volatile and semi-volatile compounds diffuse across the membrane and are analyzed in real-time by the MS.

The development of these methods is essential for understanding the sources, fate, and transport of this compound in the environment.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Branched Unsaturated Ketones

The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry, and the development of sustainable methods is a primary focus. For structurally complex molecules like 2,6,8-trimethyl-non-5-en-4-one, traditional methods such as the Aldol condensation often face challenges related to stereoselectivity and the use of harsh reagents. icm.edu.pllibretexts.org Future research is increasingly directed towards greener and more efficient synthetic routes.

Further research is needed to optimize these sustainable methods for the synthesis of highly branched and sterically hindered unsaturated ketones. This includes the development of catalysts that can overcome the steric hindrance associated with the trimethyl substitution pattern of the target molecule and provide high yields and stereoselectivity.

Deeper Mechanistic Insights into Complex Reaction Pathways through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms governing the formation of branched unsaturated ketones is crucial for optimizing synthetic protocols. For aldol-type condensations leading to compounds like this compound, the reaction pathway can be complex, with competing side reactions. The steric hindrance imposed by the methyl groups at the 2, 6, and 8 positions can significantly influence the transition state geometry and, consequently, the reaction outcome. uobabylon.edu.iq

Future research will likely focus on the integration of advanced spectroscopic techniques with computational modeling to elucidate these intricate reaction pathways. In-situ spectroscopic methods, such as ReactIR, can provide real-time monitoring of reactant consumption and product formation, offering valuable kinetic data. rsc.org This experimental data can then be used to validate and refine computational models.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of the reaction and to understand the electronic and steric effects of the substituents on the reaction barrier. core.ac.uk Such computational studies can provide a level of detail that is often inaccessible through experimental methods alone. The combination of these approaches will enable a more profound understanding of the factors controlling the regioselectivity and stereoselectivity of the synthesis of this compound and its analogs.

Next-Generation Analytical Techniques for Real-Time and In-Situ Monitoring in Environmental and Biological Systems

As a volatile organic compound (VOC), this compound has the potential to be present in both environmental and biological systems. The development of sensitive and selective analytical techniques for its real-time and in-situ monitoring is therefore of significant interest.

Current methods for VOC analysis often rely on gas chromatography-mass spectrometry (GC-MS), which, while powerful, can be slow and not well-suited for on-site monitoring. nih.gov Emerging technologies are addressing these limitations. Direct injection mass spectrometry (DIMS) techniques, for instance, allow for the real-time analysis of VOCs without the need for prior separation. arxiv.org Furthermore, the development of portable and even unmanned shipborne mass spectrometer systems is making the on-site and real-time monitoring of VOCs in environmental water a reality. acs.orgnih.govrjpn.org

These next-generation analytical techniques offer the potential for continuous monitoring of this compound in various matrices, providing valuable data on its environmental fate and transport, as well as its potential presence in biological systems.

Exploration of Novel Biotransformation Pathways and Enzymes for Green Chemistry Applications

The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic methods offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. anl.gov

For the synthesis of branched unsaturated ketones, several biocatalytic approaches are being explored. Ene-reductases are enzymes that can catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones, providing a route to chiral saturated ketones. researchgate.netresearchgate.net Conversely, the reverse reaction, the enzymatic desaturation of saturated ketones, could provide a green route to α,β-unsaturated ketones.

Another area of interest is the use of enzymes to catalyze Michael-type additions to α,β-unsaturated ketones. nih.govnih.govresearchgate.netwikipedia.org This could be a powerful tool for the functionalization of this compound, allowing for the introduction of new functional groups with high stereoselectivity. The discovery and engineering of novel enzymes with tailored substrate specificities will be key to unlocking the full potential of biocatalysis for the synthesis and modification of complex molecules like this compound. The biotransformation of such xenobiotic compounds by microorganisms also presents an avenue for their environmental remediation. researchgate.netnih.govlkouniv.ac.inwikipedia.org

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design for Analogous Compounds

ML models are being developed that can predict the outcome of organic reactions with increasing accuracy. aalto.firesearchgate.netresearchgate.net By training on large datasets of known reactions, these models can learn the complex interplay of factors that determine the success or failure of a reaction, including the choice of reactants, catalysts, and reaction conditions. researchgate.net This predictive capability can be used to guide the design of new synthetic routes to this compound and its analogs, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,6,8-Trimethyl-non-5-en-4-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Begin with a Claisen-Schmidt condensation or aldol addition to construct the ketone backbone. Use Grignard reagents for methyl group introduction at positions 2, 6, and 7.

- Step 2 : Optimize reaction temperature (e.g., 60–80°C for aldol reactions) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity.

- Step 3 : Purify via fractional distillation (for volatile intermediates) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Monitor purity via TLC and GC-MS.

- Key Reference : Advanced Organic Chemistry texts emphasize regiochemical control in polyfunctional substrates (e.g., Carey & Sundberg, 2007) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Assign peaks using H NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 5.3–5.7 ppm for the enone double bond) and C NMR (e.g., δ 210 ppm for the ketone). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR : Confirm the ketone (C=O stretch at ~1700 cm) and alkene (C=C stretch at ~1600 cm).

- MS : Look for molecular ion [M] at m/z 196 and fragmentation patterns (e.g., loss of methyl groups).

- Data Integration : Cross-validate with computational tools (e.g., Gaussian for IR/NMR simulations) and crystallography (ORTEP-3 for structural refinement) .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in stereoelectronic effects be resolved for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-31G*) to predict electron density distribution and compare with X-ray crystallography (WinGX suite for small-molecule refinement) .

- Step 2 : Analyze contradictions (e.g., unexpected dipole moments) via hybrid models: Combine experimental crystallographic data (ORTEP-3) with MD simulations (AMBER) to assess conformational flexibility.

- Step 3 : Validate using substituent perturbation—synthesize analogs with modified methyl groups and compare computational/experimental results.

- Key Insight : Methodological divergence in hybrid models (e.g., wet-lab vs. computational parameterization) can explain discrepancies .

Q. What experimental designs are suitable for probing the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Design 1 : Use isotopic labeling (e.g., C at the ketone) to track mechanistic pathways via C NMR.

- Design 2 : Conduct kinetic isotope effect (KIE) studies under varying pH and temperature to distinguish between concerted and stepwise mechanisms.

- Design 3 : Employ in-situ IR spectroscopy to monitor intermediate formation during catalysis.

- Data Analysis : Apply Eyring plots for activation parameters and compare with computational transition-state models (Gaussian) .

Tables for Methodological Reference

| Synthetic Route Comparison |

|---|

| Method |

| Aldol Addition |

| Claisen-Schmidt |

| Spectroscopic Benchmarks |

|---|

| Technique |

| H NMR |

| IR |

Key Considerations for Researchers

- Data Contradictions : Always cross-validate structural data (e.g., crystallography vs. NMR) using multiple software tools (ORTEP-3, WinGX) .

- Experimental Design : Align hypothesis-driven questions (e.g., mechanistic studies) with triangulated methods (kinetics, spectroscopy, computation) .

- Advanced Techniques : For stereochemical analysis, combine X-ray diffraction with dynamic NMR to assess fluxional behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。